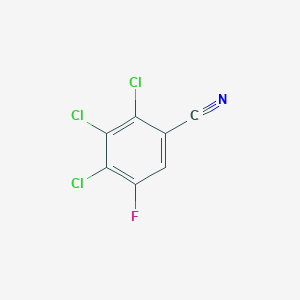

2,3,4-Trichloro-5-fluorobenzonitrile

Description

Properties

CAS No. |

104455-97-2 |

|---|---|

Molecular Formula |

C7HCl3FN |

Molecular Weight |

224.4 g/mol |

IUPAC Name |

2,3,4-trichloro-5-fluorobenzonitrile |

InChI |

InChI=1S/C7HCl3FN/c8-5-3(2-12)1-4(11)6(9)7(5)10/h1H |

InChI Key |

OKRWBTOWNXSEKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: The target compound’s three chlorine atoms increase its molecular weight (C₇Cl₃FNO ≈ 245.4 g/mol) and lipophilicity compared to difluoro or trifluoro analogs. Compounds with trifluoromethyl groups (e.g., 3-Chloro-5-(trifluoromethyl)benzonitrile) exhibit stronger electron-withdrawing effects, favoring reactivity in nucleophilic aromatic substitution .

Similarity Scores :

- Similarity scores (0.82–0.86) from likely reflect structural overlap (e.g., shared chloro/fluoro substituents) but highlight that the target compound’s trichloro pattern distinguishes it from analogs .

Applications :

- Difluoro-chlorobenzonitriles (e.g., 5-Chloro-2,4-difluorobenzonitrile) are precursors in pesticide synthesis, while trifluorobenzonitriles are explored in electronics and pharmaceuticals .

- The compound in (DB08446), though more complex, demonstrates the medicinal relevance of fluorinated benzonitrile derivatives .

Q & A

Q. What are the common synthetic routes for preparing 2,3,4-Trichloro-5-fluorobenzonitrile, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via halogenation and substitution reactions. A plausible route involves nitrile group introduction via Rosenmund-von Braun reaction using copper(I) cyanide on a pre-halogenated aromatic precursor. Key parameters include:

- Temperature control : Halogenation reactions (e.g., chlorination) often require precise thermal conditions (e.g., 60–80°C) to avoid over-substitution .

- Catalysts : Use of Lewis acids like FeCl₃ or AlCl₃ to direct regioselectivity during fluorination .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for nitrile formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹³C NMR for nitrile group verification (~110–120 ppm) .

- Mass spectrometry (HRMS) : To validate molecular weight (e.g., calculated MW: 223.46 g/mol) and isotopic patterns due to chlorine .

- X-ray crystallography : For definitive structural confirmation if crystalline .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate:

- Agrochemicals : Functionalization via nucleophilic aromatic substitution (e.g., introducing amines or thiols) to create herbicides .

- Pharmaceutical intermediates : Nitrile groups are precursors to carboxylic acids or amides in drug discovery .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound under conflicting substituent effects?

- Methodological Answer : Conflicting electronic effects (e.g., electron-withdrawing Cl/F vs. nitrile) require:

- Computational modeling : DFT calculations to predict reactivity and regioselectivity .

- Protecting group strategies : Temporary protection of the nitrile group during halogenation steps .

- Statistical design of experiments (DoE) : To screen variables like temperature, stoichiometry, and catalyst loading .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer : Discrepancies arise from solvent effects or dynamic processes. Mitigation includes:

- Solvent standardization : Use deuterated solvents consistently .

- Variable-temperature NMR : To detect conformational changes or tautomerism .

- Cross-validation with alternative techniques : Compare with IR spectroscopy (C≡N stretch ~2240 cm⁻¹) .

Q. How can computational tools predict the environmental or biological toxicity of this compound?

- Methodological Answer : Use predictive toxicology platforms:

Q. What methodologies enable the design of fluorinated analogs with enhanced bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.